molecular formula C17H20N2O4S B296846 N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Katalognummer B296846
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: ACHIMTKREDUGDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has gained attention for its potential use in treating chronic pain. It was initially developed by the pharmaceutical company, Spinifex Pharmaceuticals, as a treatment for neuropathic pain. EMA401 works by blocking the activity of a protein called the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is involved in pain perception.

Wirkmechanismus

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide works by blocking the activity of the TRPV1 ion channel, which is involved in pain perception. TRPV1 is activated by a variety of stimuli, including heat, capsaicin (the compound that makes chili peppers spicy), and acid. When activated, TRPV1 causes the release of neurotransmitters that signal pain to the brain. By blocking the activity of TRPV1, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide reduces the amount of pain signaling that occurs.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to reduce the release of neurotransmitters that signal pain to the brain. This reduction in neurotransmitter release is thought to be due to the blocking of TRPV1 activity. N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to reduce the activity of glial cells, which are involved in the maintenance of chronic pain. In clinical trials, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to reduce pain intensity and improve quality of life in patients with neuropathic pain.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied in preclinical and clinical trials, so there is a large body of literature available on its use. Another advantage is that it has a well-understood mechanism of action, which makes it easier to design experiments that test its effects. One limitation is that it is a small molecule drug, which means that it may have limited bioavailability and may not be able to penetrate certain tissues. Another limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are a number of future directions for research on N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide. One direction is to further investigate its use in treating chronic pain. This could involve testing its efficacy in different types of pain, such as inflammatory pain or cancer pain. Another direction is to investigate its potential use in combination with other pain medications. This could involve testing its efficacy in reducing the dose of other pain medications needed to achieve pain relief. Finally, there is potential for N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide to be used in other areas of medicine, such as oncology or dermatology, where TRPV1 is involved in disease processes.

Synthesemethoden

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 4-ethoxyaniline with 4-chloro-3-nitrobenzoic acid to form 4-ethoxy-N-(4-nitrophenyl)benzamide. This compound is then reduced using palladium on carbon and hydrogen gas to form 4-ethoxy-N-(4-aminophenyl)benzamide. The final step involves the reaction of 4-ethoxy-N-(4-aminophenyl)benzamide with methylsulfonyl chloride to form N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied in preclinical and clinical trials for its potential use in treating chronic pain. In preclinical studies, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to be effective in reducing pain behavior in animal models of neuropathic pain. In clinical trials, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to be safe and well-tolerated in healthy volunteers and patients with neuropathic pain.

Eigenschaften

Molekularformel

C17H20N2O4S

Molekulargewicht

348.4 g/mol

IUPAC-Name

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

InChI

InChI=1S/C17H20N2O4S/c1-4-23-16-11-7-14(8-12-16)18-17(20)13-5-9-15(10-6-13)19(2)24(3,21)22/h5-12H,4H2,1-3H3,(H,18,20)

InChI-Schlüssel

ACHIMTKREDUGDM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.